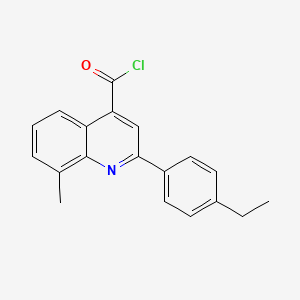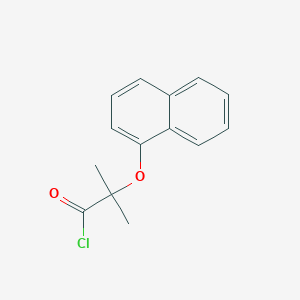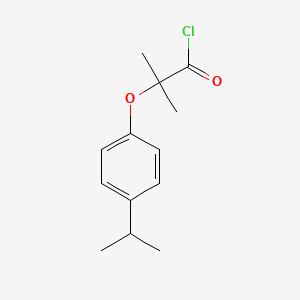![molecular formula C23H27NO4 B1393982 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate CAS No. 160948-81-2](/img/structure/B1393982.png)
9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
Descripción general
Descripción
9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate is a synthetic compound that has gained importance in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Solid Phase Peptide Synthesis (SPPS)
Fmoc-Thr(tBu)-H is commonly used in Solid Phase Peptide Synthesis (SPPS) . It is a method used for the synthesis of peptides, where the peptide chain is attached to an insoluble support particle, allowing for easy separation of the product from the reaction mixture. Fmoc-Thr(tBu)-H serves as a building block in this process .
Synthesis of Peptide Acids
Fmoc-Thr(tBu)-H is used in the synthesis of peptide acids containing a C-terminal threonine amino-acid residue . This is important in the production of specific peptide sequences for research and therapeutic applications .
Preparation of Pre-loaded Resins
Fmoc-Thr(tBu)-H is used in the preparation of pre-loaded resins for SPPS . These resins are used to anchor the growing peptide chain during synthesis, allowing for easy separation and purification of the peptide product .
Mecanismo De Acción
Fmoc-Thr(tBu)-H, also known as 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate or 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its ability to protect peptide bonds .
Target of Action
Fmoc-Thr(tBu)-H is primarily used in the synthesis of peptides. Its main target is the peptide chain that is being synthesized. It plays a crucial role in the addition of the amino acid threonine to the peptide chain .
Mode of Action
Fmoc-Thr(tBu)-H interacts with its target by attaching to the peptide chain during the synthesis process. The Fmoc group protects the amino end of the threonine molecule, while the tBu group protects the hydroxyl group of the threonine side chain. This protection allows the threonine molecule to be added to the peptide chain without unwanted side reactions .
Biochemical Pathways
The main biochemical pathway affected by Fmoc-Thr(tBu)-H is peptide synthesis. During this process, Fmoc-Thr(tBu)-H is added to the growing peptide chain. Once the threonine molecule is incorporated into the peptide chain, the Fmoc and tBu protecting groups are removed, allowing the peptide chain to continue to grow .
Result of Action
The result of Fmoc-Thr(tBu)-H’s action is the successful incorporation of the amino acid threonine into the peptide chain. This allows for the synthesis of peptides with specific sequences, which can be used in various biological and medical research applications .
Action Environment
The action of Fmoc-Thr(tBu)-H is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficiency and the overall yield of the peptide synthesis .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-13,15,20-21H,14H2,1-4H3,(H,24,26)/t15-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTAGOHVBJHJCS-QVKFZJNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)



![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)


![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393918.png)
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)
